Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
Overview
Description
Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is an organic compound with the molecular formula C7H7NO4. It is known for its unique structure, which includes a cyano group and a dioxolane ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate can be synthesized through the reaction of cyanoacetic acid with formaldehyde and methanol under acidic conditions. The reaction typically involves heating the mixture to promote the formation of the dioxolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and pH levels to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate involves its interaction with specific molecular targets. The cyano group and dioxolane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: Similar structure but lacks the dioxolane ring.
Ethyl cyanoacetate: Similar structure with an ethyl group instead of a methyl group.
Methyl 2-cyano-3,3-dimethylacrylate: Contains a cyano group and a different ester moiety.
Uniqueness
Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This structural feature makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-10-6(9)5(4-8)7-11-2-3-12-7/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSQZTWXZAZOHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1OCCO1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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